![molecular formula C24H20N4O6S B2604161 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226456-15-0](/img/structure/B2604161.png)
3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound “3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a thieno[3,2-d]pyrimidine-2,4-dione core, a phenyl group, and a 3,4,5-trimethoxyphenyl-1,2,4-oxadiazol-5-yl group .Scientific Research Applications
Antioxidant Activity
A study focused on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, including compounds structurally related to the specified chemical. These compounds exhibited significant in vitro antioxidant activity, demonstrating the potential of such derivatives for therapeutic applications in diseases associated with oxidative stress (Y Kotaiah et al., 2012).
Antimicrobial Activity
Research into 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones revealed an effective synthesis method and identified antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This highlights the potential for these compounds to be developed into new antimicrobial agents (S. Vlasov et al., 2015).
Anticancer and Antileukemia Activities
The synthesis and reactions of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, have been explored for their high biological activities. Derivatives of thienopyrimidine have shown potential as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, suggesting a promising area for the development of new therapeutic agents (A. El-Gazzar et al., 2006).
Urease Inhibition
A study on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives explored their urease inhibition activity. The findings indicated that certain compounds exhibited significant urease inhibitory effects, which could have implications for the treatment of diseases caused by urease-producing pathogens (A. Rauf et al., 2010).
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid solution, showing that these compounds can significantly protect against corrosion. This suggests potential industrial applications in metal preservation and protection strategies (M. Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The exact mode of action of 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione It is known that tmp-containing compounds interact with their targets, leading to inhibition of these proteins and subsequent biological effects .
Biochemical Pathways
The biochemical pathways affected by 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Tmp-containing compounds have been associated with a wide range of biological activities, indicating their potential to affect multiple biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione Tmp-containing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against various parasites .
properties
IUPAC Name |
3-phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S/c1-31-17-11-14(12-18(32-2)20(17)33-3)22-25-19(34-26-22)13-27-16-9-10-35-21(16)23(29)28(24(27)30)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGIAHYZAZZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 49673415 |
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